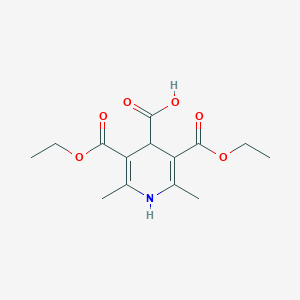

AV-153 free base

説明

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (molecular formula: C₁₄H₁₉NO₆) is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via a one-pot cyclocondensation reaction of glyoxylic acid, ethyl acetoacetate, and NH₄HCO₃ . Its crystal structure (space group P1, triclinic system) reveals an asymmetric boat conformation in the dihydropyridine ring, with the carboxyl-bearing carbon (C1) deviating more significantly from the base plane (0.325 Å) than the nitrogen atom (0.137 Å) . The ethyl group at the 3,5-positions is disordered (occupancies: 0.741 and 0.259), and the crystal lattice is stabilized by intermolecular hydrogen bonds, including N–H⋯O chains and O–H⋯O carboxylic acid dimers forming ladder-type double chains .

This compound exhibits diverse biological activities, including calcium antagonism, neuroprotection, and antioxidant effects, as inferred from structural analogs and related 1,4-DHP derivatives . Its electrophysiological properties align with broader studies on 1,4-DHPs, which have been explored for fungicidal, antibacterial, and antiviral applications .

特性

IUPAC Name |

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGQSNVLGQWBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276584 | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19350-66-4 | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A62DC8LEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis of 4-Ethoxycarbonyl Intermediate

A modified Hantzsch protocol involves refluxing ethyl acetoacetate (2.0 equiv), glyoxylic acid (1.0 equiv), and ammonium acetate (1.5 equiv) in ethanol with a basic catalyst (e.g., K₂CO₃) at 90°C for 2–3 hours. The reaction yields 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-ethyl carboxylate as an intermediate.

Key Conditions

Hydrolysis to Carboxylic Acid

The ethyl ester at position 4 undergoes alkaline hydrolysis using 2M NaOH at 60°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Characterization Data

Electrocarboxylation of Brominated Precursors

Electrocarboxylation offers a direct method to introduce carboxylic acid groups via CO₂ fixation. This approach is adapted from studies on 2,6-dicarboxy-1,4-DHPs.

Synthesis of 4-Bromomethyl Precursor

Bromination of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine at position 4 is achieved using N-bromosuccinimide (NBS) in CCl₄ under UV light. The product, 4-bromomethyl-3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine, is isolated in 85% yield.

Electrocarboxylation Procedure

The brominated precursor (1 mmol) undergoes electrolysis in an undivided cell with a Pt cathode and Mg anode.

Reaction Conditions

-

Electrolyte: Tetrapropylammonium chloride (TPAC, 5 mmol) in acetonitrile

-

Current Density: 15 mA/cm²

-

CO₂ Supply: Bubbling at 1 atm

Outcomes

-

Yield: 78–92%

-

Purity: >98% (HPLC)

Direct Synthesis via Activated Intermediates

Pentafluorophenyl Ester Activation

The carboxylic acid at position 4 is introduced via coupling reactions using activated intermediates. 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl chloride is prepared by treating the acid with thionyl chloride, followed by reaction with pentafluorophenol to form the pentafluorophenyl (PFP) ester.

Reaction Scheme

-

Acid Chloride Formation:

-

PFP Ester Synthesis:

Applications

The PFP ester serves as a stable intermediate for peptide coupling, enabling further functionalization.

Comparative Analysis of Methods

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

化学反応の分析

Esterification and Coupling Reactions

The carboxylic acid moiety participates in esterification and coupling reactions. In a representative procedure :

-

Reagents : EDCI (1.4 eq), DMAP (0.1 eq), dichloromethane solvent.

-

Substrate : 2,3,5-tri-O-benzyl-α/β-D-ribofuranose (1.0 eq).

-

Conditions : 5°C → ambient temperature, 46 h stirring.

Workup and Yield

| Step | Details |

|---|---|

| Quenching | Ion-exchanged water (35 mL) |

| Extraction | Dichloromethane (2 × 10 mL) |

| Purification | Silica gel column (hexane:EtOAc = 1:1) |

| Product Yield | 66% (light yellow oil) |

This reaction exemplifies its utility in generating glycosylated derivatives for pharmaceutical intermediates .

Photoredox Cross-Coupling Reactions

The compound undergoes nickel-catalyzed photoredox cross-coupling with aryl halides under blue LED irradiation :

Reaction Setup

| Component | Quantity/Concentration | Role |

|---|---|---|

| 4CzIPN | 0.1 eq | Photocatalyst |

| NiBr₂·DME | 0.2 eq | Catalyst |

| Methyl 4-bromobenzoate | 2.0 eq | Aryl halide source |

| 1,4-Dioxane | 10 mL | Solvent |

Optimized Conditions

-

Temperature: 120°C (oil bath).

-

Irradiation: Blue LED (2–3 cm distance, 46 h).

-

Yield : 49% (colorless oil after silica gel chromatography) .

This methodology highlights its role in C–C bond formation for complex molecule synthesis.

Stability and Handling Considerations

科学的研究の応用

Synthesis and Characterization

The synthesis of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid typically involves the reaction of glyoxylic acid with ethyl acetoacetate in the presence of ammonium bicarbonate. The compound has been characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. The crystal structure reveals an asymmetric boat-type conformation of the dihydropyridine ring stabilized by strong intermolecular hydrogen bonds .

Medicinal Chemistry Applications

2.1 Antioxidant Activity

Research indicates that derivatives of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid exhibit notable antioxidant properties. These compounds can scavenge free radicals and may have implications in treating oxidative stress-related diseases .

2.2 Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. Its derivatives have been investigated for their potential as anticancer agents in preclinical studies .

2.3 Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce neuronal apoptosis suggests potential therapeutic applications for conditions like Alzheimer's disease .

Material Science Applications

3.1 Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's overall performance .

3.2 Nanotechnology

In nanotechnology, 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid serves as a precursor for creating nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions .

Case Studies

作用機序

The mechanism of action of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions into the cells, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure and improving blood flow.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional versatility of 1,4-DHPs allows for extensive modifications. Below is a detailed comparison of the title compound with its analogs:

Structural Modifications and Physicochemical Properties

Key Research Findings

- Solubility Enhancement: Sodium or lithium salts of amino acid conjugates show 3–5× higher aqueous solubility than the parent compound, critical for drug formulation .

- Thermodynamic Stability : Derivatives with bulky substituents (e.g., dodecyloxycarbonyl) exhibit higher melting points (>200°C) due to van der Waals interactions .

- Bioactivity Correlation : Electron-deficient substituents (e.g., nitro groups) enhance antimicrobial potency but reduce calcium antagonism, highlighting structure-activity trade-offs .

生物活性

3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a synthetic compound belonging to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, including antioxidant, hepatoprotective, and antimicrobial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is with a molecular weight of 297.30 g/mol. It features multiple functional groups that contribute to its biological activity.

Structural Characteristics

- Molecular Weight : 297.30 g/mol

- IUPAC Name : 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

- Crystal Structure : The dihydropyridine ring adopts an asymmetric boat-type conformation with significant deviations in atom positions due to intermolecular hydrogen bonding .

Synthesis

The compound can be synthesized through the reaction of glyoxylic acid and ethyl acetoacetate in the presence of ammonium bicarbonate. This method has been detailed in several studies focusing on the optimization of synthesis routes for similar dihydropyridine derivatives .

Antioxidant Activity

Research indicates that derivatives of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid exhibit significant antioxidant properties. The incorporation of l-methionine into its structure enhances these properties due to methionine's known antioxidative effects .

Hepatoprotective Effects

Studies have shown that this compound possesses hepatoprotective properties. It has been linked to the reduction of liver damage induced by toxic agents. The mechanism is believed to involve the modulation of oxidative stress markers and enhancement of liver enzyme activities .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have reported effectiveness against gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions and Yields

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Glyoxylic Acid + Ethyl Acetoacetate | Ammonium bicarbonate; reflux | 62% |

| 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl... | L-methionine addition; room temp | 80% |

Case Studies

-

Antioxidant Efficacy Study :

A study assessed the antioxidant capacity of various derivatives including 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid using DPPH and ABTS assays. The compound showed a notable decrease in IC50 values compared to standard antioxidants. -

Hepatoprotection in Animal Models :

In a controlled experiment on rats subjected to acetaminophen-induced liver toxicity, administration of the compound resulted in significant reductions in liver enzyme levels (ALT and AST), indicating protective effects on hepatic tissues. -

Antimicrobial Activity Assessment :

The compound was tested against Staphylococcus aureus and Escherichia coli using agar diffusion methods. Zones of inhibition were measured and compared to standard antibiotics.

Q & A

Q. What are the key structural features of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, and how are they determined experimentally?

The compound adopts an asymmetric boat conformation in its dihydropyridine ring, with deviations from planarity observed at C1 (0.325 Å) and N1 (0.137 Å). Ethyl group disorder (occupancies 0.741:0.259) and intermolecular hydrogen bonding (N–H⋯O and O–H⋯O) stabilize the crystal lattice. Structural characterization relies on single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement). Data collection at 291 K with an -factor of 0.063 and -factor of 0.197 confirms the geometry .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via condensation reactions involving 1,4-dihydropyridine precursors. For example, it acts as a key intermediate in photoredox-catalyzed cross-coupling reactions for C-aryl glycoside synthesis. Reactions are typically conducted under nitrogen with catalysts like NiBr₂·DME and monitored via NMR or UPLC. Purification involves silica gel chromatography .

Q. How does hydrogen bonding influence the compound’s solid-state properties?

Strong N–H⋯O hydrogen bonds form infinite chains along the crystallographic a-axis, while O–H⋯O interactions create carboxylic acid dimers. These interactions stabilize a ladder-type double-chain structure, critical for understanding crystallization behavior and solubility .

Advanced Research Questions

Q. How can conformational disorder in crystallographic data (e.g., ethyl group occupancy) be resolved during refinement?

Ethyl group disorder is modeled using split positions with refined occupancy ratios (e.g., 0.741:0.259). SHELXL’s restraints (e.g., SIMU, DELU) mitigate overfitting. Validation tools like CheckCIF identify geometric outliers, and Hirshfeld surface analysis can further probe packing effects .

Q. What methodological challenges arise when studying the compound’s biological activity (e.g., antimutagenic or anticancer effects)?

Mechanistic studies require correlating its DNA-binding capacity (via single-strand break insertion) with biological outcomes. Techniques like fluorescence quenching assays, molecular docking, and poly-ADP-ribosylation assays are used. Dose-dependent cytotoxicity must be validated in cell lines, with careful control of redox conditions to avoid confounding effects from its dihydropyridine core .

Q. How can photoredox catalysis be optimized for derivatizing this compound in C-aryl glycoside synthesis?

Key factors include:

- Catalyst selection : NiBr₂·DME outperforms other catalysts in reducing side reactions.

- Light source : Kessil A160WE Tuna Blue (40W) ensures efficient excitation.

- Solvent : 1,4-Dioxane enhances solubility and reaction homogeneity.

- Monitoring : Real-time UPLC tracks intermediate formation. Reported α/β selectivity (1:17) for glycosylation highlights steric and electronic tuning opportunities .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) in derivatives of this compound?

Density Functional Theory (DFT) calculates conformational energies (e.g., boat vs. planar ring), while Molecular Dynamics (MD) simulates solvent interactions. QSAR models link substituent effects (e.g., ethoxycarbonyl vs. methyl groups) to biological activity, validated by experimental IC₅₀ values in calcium channel blockade or antifungal assays .

Data Contradictions and Troubleshooting

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results (e.g., NMR vs. XRD)?

- Dynamic effects : Solution-phase NMR may average disordered conformations observed in XRD.

- Solvent interactions : Polar solvents (e.g., DMSO) disrupt hydrogen bonds, altering chemical shifts.

- Validation : Cross-validate with IR (carboxylic O–H stretch ~2500–3000 cm⁻¹) and mass spectrometry .

Q. Why might synthetic yields vary significantly in photoredox reactions involving this compound?

Variability arises from:

- Oxygen sensitivity : Strict inert conditions (N₂/Ar) prevent dihydropyridine oxidation.

- Light intensity : Inconsistent irradiation reduces catalyst activation.

- Substrate purity : Trace moisture degrades Ni catalysts. Pre-drying reagents and using Schlenk techniques improve reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。